molecular formula C28H26N2O6 B3253009 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine CAS No. 220848-55-5

4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine

Cat. No.: B3253009
CAS No.: 220848-55-5
M. Wt: 486.5 g/mol
InChI Key: GBAZMYMQRKRVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine is a synthetic compound that combines the structural features of phenylalanine, a naturally occurring amino acid, with protective groups such as the allyloxycarbonyl and fluorenylmethyloxycarbonyl (Fmoc) groups These protective groups are often used in peptide synthesis to prevent unwanted side reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is first protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Allyloxycarbonyl Group: The protected amino acid is then reacted with allyl chloroformate to introduce the allyloxycarbonyl group. This step requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine can undergo various chemical reactions, including:

    Deprotection Reactions: The Fmoc and allyloxycarbonyl groups can be removed under specific conditions to yield the free amino acid. Fmoc deprotection is typically achieved using a base such as piperidine, while allyloxycarbonyl deprotection can be performed using palladium-catalyzed hydrogenation.

    Substitution Reactions: The compound can participate in substitution reactions where the allyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Allyloxycarbonyl Deprotection: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution Reactions: Various nucleophiles in the presence of a base.

Major Products

    Deprotected Amino Acid: Removal of protective groups yields L-phenylalanine.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Scientific Research Applications

4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine has several applications in scientific research:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins. The protective groups facilitate the stepwise assembly of peptides by preventing side reactions.

    Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs

    Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme-substrate interactions by incorporating it into peptides and analyzing their behavior in biological systems.

    Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, while the allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation. This selective deprotection enables the stepwise assembly of peptides with high precision.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-phenylalanine: Similar to 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine but lacks the allyloxycarbonyl group.

    4-(Allyloxycarbonylamino)-L-phenylalanine: Similar but lacks the Fmoc group.

Uniqueness

This compound is unique due to the presence of both the Fmoc and allyloxycarbonyl protective groups. This dual protection allows for greater flexibility in peptide synthesis, enabling the selective introduction of modifications at specific positions in the peptide chain. The compound’s ability to undergo selective deprotection reactions makes it a valuable tool in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,29,33)(H,30,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAZMYMQRKRVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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